molecular formula C12H20N4O B14872245 (4-(4-Methoxypiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine

(4-(4-Methoxypiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine

Cat. No.: B14872245
M. Wt: 236.31 g/mol
InChI Key: TUKIDFHTVDONHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (4-(4-Methoxypiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine is a heterocyclic organic compound It features a piperidine ring substituted with a methoxy group, a pyrimidine ring with a methyl group, and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(4-Methoxypiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine typically involves multi-step organic reactions. One common method includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, the piperidine ring is synthesized and substituted with a methoxy group.

    Pyrimidine Ring Formation: The pyrimidine ring is then constructed, incorporating a methyl group at the 6-position.

    Coupling Reaction: The piperidine and pyrimidine rings are coupled through a methanamine linkage.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, high-throughput screening for reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyrimidine ring, potentially converting it to a dihydropyrimidine derivative.

    Substitution: The methoxy group on the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (R-SH) under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Dihydropyrimidine derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (4-(4-Methoxypiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions of heterocyclic compounds with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may act as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (4-(4-Methoxypiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • (4-(4-Hydroxypiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine
  • (4-(4-Chloropiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine
  • (4-(4-Fluoropiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine

Uniqueness

(4-(4-Methoxypiperidin-1-yl)-6-methylpyrimidin-2-yl)methanamine is unique due to the presence of the methoxy group on the piperidine ring. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it distinct from its analogs.

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

[4-(4-methoxypiperidin-1-yl)-6-methylpyrimidin-2-yl]methanamine

InChI

InChI=1S/C12H20N4O/c1-9-7-12(15-11(8-13)14-9)16-5-3-10(17-2)4-6-16/h7,10H,3-6,8,13H2,1-2H3

InChI Key

TUKIDFHTVDONHY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)CN)N2CCC(CC2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.